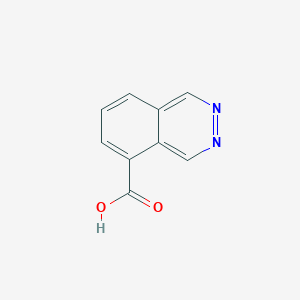

Phthalazine-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

phthalazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-10-11-5-8(6)7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCVKQSGAPVWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309542 | |

| Record name | 5-Phthalazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104070-94-1 | |

| Record name | 5-Phthalazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1104070-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phthalazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Phthalazine 5 Carboxylic Acid and Its Derivatives

Classical Synthetic Approaches to the Phthalazine (B143731) Core

Traditional methods for constructing the phthalazine framework have been well-established, primarily relying on cyclocondensation and oxidation reactions.

Cyclocondensation Reactions Involving Phthalic Anhydride (B1165640) and Hydrazine (B178648) Derivatives

A prominent and widely documented method for synthesizing the phthalazine core involves the cyclocondensation of phthalic anhydride with hydrazine hydrate (B1144303). This reaction is typically carried out under acidic conditions, often using glacial acetic acid as the solvent, and heated to reflux. The process proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to yield the desired phthalazine structure. This one-pot synthesis is a common strategy for producing various phthalazine derivatives. sci-hub.selongdom.org

For instance, the reaction of phthalic anhydride with hydrazine hydrate in refluxing acetic acid for 4-6 hours can produce phthalazine-5-carboxylic acid in yields of 60-75%. The general mechanism involves the initial reaction of the anhydride with hydrazine to form a phthalhydrazide (B32825) intermediate, which subsequently cyclizes.

Table 1: Typical Reaction Conditions for Cyclocondensation

| Parameter | Condition |

| Reactants | Phthalic Anhydride, Hydrazine Hydrate |

| Solvent | Glacial Acetic Acid |

| Temperature | Reflux (120–130°C) |

| Time | 4–6 hours |

| Yield | 60–75% |

This table summarizes the typical conditions for the synthesis of this compound via cyclocondensation as reported in the literature.

Oxidation Protocols for Carboxylic Acid Moiety Formation

Another classical approach to obtain this compound is through the oxidation of a pre-existing alkyl group on the phthalazine ring. A common precursor for this method is 5-methylphthalazine (B3285411). The methyl group can be oxidized to a carboxylic acid moiety using a strong oxidizing agent. du.edu.eg

Potassium permanganate (B83412) (KMnO4) in an acidic medium is a frequently used oxidant for this transformation. This method is effective for introducing the carboxylic acid group at a specific position on the phthalazine core, provided the corresponding methyl-substituted phthalazine is available. The reactivity of methyl groups at the 1- and 4-positions of the phthalazine ring allows them to be readily oxidized. du.edu.eg

Advanced and Green Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and versatile synthetic methods. This has led to the exploration of advanced techniques such as microwave-assisted synthesis and multi-component reactions for the preparation of phthalazine derivatives.

Microwave-Assisted Synthesis for Phthalazine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgtandfonline.comresearchgate.net This technique has been successfully applied to the synthesis of various phthalazine derivatives. sci-hub.seorganic-chemistry.orgtandfonline.comresearchgate.net

The use of microwave irradiation can significantly enhance the efficiency of cyclocondensation reactions. For example, the synthesis of nitrogen-containing heterocycles, including phthalazines, from alkyl dihalides and hydrazines in an aqueous medium is greatly facilitated by microwave heating. organic-chemistry.org This approach is considered a greener alternative as it often uses water as a solvent and eliminates the need for expensive catalysts. organic-chemistry.org Studies have shown that microwave-assisted synthesis can lead to higher yields and purity of phthalazine derivatives. tandfonline.comfigshare.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield |

| Conventional Heating | Hours | Moderate |

| Microwave Irradiation | Minutes | High |

This table provides a general comparison of reaction times and yields between conventional heating and microwave-assisted synthesis for phthalazine derivatives, based on findings from multiple studies. sci-hub.setandfonline.com

Multi-Component Reactions (MCRs) for Diversified Phthalazine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, have gained prominence in combinatorial chemistry for creating diverse molecular libraries. researchgate.netchemrevlett.comosi.lv MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to generate complex molecules in a single pot. researchgate.netnih.gov

One-pot synthesis, a subset of MCRs, has been extensively used to construct a wide array of phthalazine derivatives. acs.orgthieme-connect.comscispace.com These strategies often involve the condensation of phthalhydrazide, an aldehyde, and an active methylene (B1212753) compound. chemrevlett.comthieme-connect.comscispace.com For instance, an efficient three-component, one-pot condensation of phthalhydrazide, aromatic aldehydes, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) can produce 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives in excellent yields. thieme-connect.com

Recent advancements have focused on developing greener one-pot methodologies. rasayanjournal.co.inresearchgate.netresearchgate.net These include the use of environmentally benign catalysts and solvent-free conditions. nih.govrasayanjournal.co.in For example, a one-pot, four-component cyclocondensation of phthalic anhydride, hydrazine hydrate, aromatic aldehydes, and malononitrile has been reported using catalysts like boric acid or potassium carbonate under reflux conditions, yielding the desired products in high yields within a short reaction time. rasayanjournal.co.inchemrevlett.com The use of ionic liquids as recyclable catalysts in these reactions has also been explored to enhance the environmental friendliness of the process. figshare.comnih.govresearchgate.net

A notable four-component reaction for synthesizing [(1,2,3-triazol-4-yl)methoxy-phenyl]-2H-indazolo[2,1-b]phthalazine-trione derivatives involves the one-pot condensation of phthalhydrazide, aromatic propargyloxy aldehydes, active methylene compounds, and azides. nih.gov Similarly, novel pyran-linked phthalazinone-pyrazole hybrids have been synthesized through a one-pot three-component reaction of a substituted phthalazinone, 1H-pyrazole-5-carbaldehyde, and an active methylene compound. nih.gov

Catalytic Systems in Phthalazine Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of phthalazine derivatives. Both metal-based and organocatalytic systems have been developed to promote the formation of the phthalazine core and its analogs.

Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone in the synthesis of nitrogen-containing heterocycles. Various metal catalysts have been shown to be effective in the synthesis of phthalazine derivatives.

Lewis Acid Catalysis: Lewis acids can activate substrates and facilitate key bond-forming reactions. Bidentate Lewis acids have been utilized as catalysts in the inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,2-diazines like phthalazine. researchgate.net By coordinating to both nitrogen atoms of the phthalazine ring, the Lewis acid lowers the energy of the LUMO, thereby promoting the cycloaddition with dienophiles. researchgate.net Indium(III) triflate has also been reported as an efficient Lewis acid catalyst for multicomponent reactions to produce complex heterocyclic systems. uc.pt Copper(II) triflate (Cu(OTf)₂) has demonstrated efficacy as a recoverable catalyst in the one-pot, three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives from phthalhydrazide, aromatic aldehydes, and malononitrile. dergipark.org.tr

Nanoparticle Catalysis: The use of nanoparticle catalysts in organic synthesis has gained significant attention due to their high surface area, unique catalytic properties, and often high recyclability. Several nanoparticle-based catalytic systems have been developed for the synthesis of phthalazine derivatives. For instance, NiFe₂O₄ nanoparticles have been used as a heterogeneous base catalyst for the one-pot, four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. derpharmachemica.com Similarly, SnO₂ nanoparticles have been employed as an efficient heterogeneous catalyst for the synthesis of 2H-indazolo[2,1-b]phthalazine-triones under solvent-free conditions. oiccpress.com Sulfonated magnetic nanoparticles (SO₃H-Fe₃O₄@SiO₂) have also been shown to be a recyclable and efficient catalyst for the synthesis of 3,4-dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11(13H)-trione derivatives. ijcce.ac.ir

Table 2: Examples of Metal-Catalyzed Reactions for Phthalazine Derivatives

| Catalyst | Reaction Type | Product Type | Reference |

| Bidentate Lewis Acids | Inverse-electron-demand Diels-Alder (IEDDA) | Naphthalene derivatives | researchgate.net |

| NiFe₂O₄ Nanoparticles | One-pot, four-component reaction | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | derpharmachemica.com |

| SnO₂ Nanoparticles | One-pot, three-component condensation | 2H-Indazolo[2,1-b]phthalazine-triones | oiccpress.com |

| SO₃H-Fe₃O₄@SiO₂ Magnetic Nanoparticles | One-pot, three-component reaction | 3,4-Dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11(13H)-triones | ijcce.ac.ir |

| Cu(OTf)₂ | One-pot, three-component reaction | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | dergipark.org.tr |

| Iridium complexes | C-H Borylation | Borylated phthalazine heterobiaryls | acs.org |

Organocatalysis Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable metal-free alternative in synthetic chemistry. L-proline, a naturally occurring amino acid, and its derivatives are versatile organocatalysts. researchgate.net L-proline can act as a bifunctional catalyst, with its secondary amine functioning as a Lewis base and its carboxylic acid as a Brønsted acid. researchgate.net It has been successfully used to catalyze the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. researchgate.net Imidazole has also been reported as an effective organocatalyst for the rapid synthesis of these dione (B5365651) derivatives in an aqueous medium.

Chemical Transformations and Derivatization Strategies of this compound

The carboxylic acid group and the phthalazine ring system provide multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Esterification and Amidation Reactions for Functional Group Modification

The carboxylic acid moiety of this compound is a prime site for functionalization through esterification and amidation reactions.

Esterification: Esterification of carboxylic acids is a fundamental transformation in organic synthesis. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com For this compound, this would involve reacting it with an appropriate alcohol under acidic conditions to yield the corresponding ester. Another effective method for esterification, particularly for sterically hindered substrates, is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org The hydrolysis of methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate to the corresponding carboxylic acid by heating with 2M HCl demonstrates the reversible nature of this transformation. vulcanchem.com

Amidation: The formation of amides from carboxylic acids and amines is a crucial reaction in the synthesis of biologically active molecules. Direct amidation can be achieved by heating the carboxylic acid and amine, often with a catalyst. rsc.org More commonly, coupling agents are employed to activate the carboxylic acid. Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be efficient for the amidation of both aliphatic and aromatic carboxylic acids under mild conditions. lookchemmall.com This approach has also been successfully used for the synthesis of dipeptides. lookchemmall.com Gas-phase amidation of carboxylic acids using Woodward's reagent K has also been demonstrated. nih.gov

Ring System Modifications and Substituent Introduction at Key Positions (e.g., 1, 4, 6, 9)

The phthalazine ring itself can be modified to introduce various substituents at key positions, which can significantly impact the biological activity of the resulting compounds.

Position 1 and 4: The 1- and 4-positions of the phthalazine ring are often targeted for modification. For example, 1,4-dichlorophthalazine (B42487) can serve as a starting material for introducing a variety of nucleophiles. nih.gov The synthesis of 1-anilino-4-(arylsulfanylmethyl)phthalazines has been achieved through a multi-step sequence starting from phthalic anhydride. mdpi.com This involves the cyclization with hydrazine hydrate followed by chlorination with POCl₃ to give a 1-chloro-4-substituted-phthalazine, which can then be reacted with substituted anilines. mdpi.com

Position 6: The 6-position of the phthalazine ring can also be functionalized. For instance, 6-substituted-3-phenyl- researchgate.netderpharmachemica.comresearchgate.nettriazolo[3,4-a]phthalazines have been synthesized via a substitution reaction on the corresponding 3-phenyl- researchgate.netderpharmachemica.comresearchgate.nettriazolo[3,4-a]phthalazine. nih.gov Modifications at this position in 1-oxo-1,2-dihydro-6-phthalazinecarboxylic acid have been shown to yield derivatives with enhanced bioactivity. vulcanchem.com

Position 9 (in related tricyclic systems): In the related pyridazino[3,4,5-de]phthalazine system, the 9-position is a key site for substitution. Alkylation of the anion of 3-oxo-3H-2,9-dihydropyridazino[3,4,5-de]phthalazine with alkyl halides leads to 9-substituted products. cdnsciencepub.com

Synthesis of Hydrazide Derivatives from this compound

The conversion of the carboxylic acid moiety at the 5-position of the phthalazine core into a hydrazide group opens up a plethora of synthetic possibilities for further molecular elaboration. This transformation is typically achieved through a two-step sequence involving the activation of the carboxylic acid followed by reaction with a hydrazine derivative.

A common and effective method involves the initial conversion of the carboxylic acid to its more reactive acid chloride. For instance, 3,4-dihydro-4-oxothis compound can be treated with a chlorinating agent like thionyl chloride (SOCl₂) to yield the corresponding acid chloride. This intermediate is then reacted with a suitable hydrazine, such as methylhydrazine, in a solvent like hot chlorobenzene. This reaction sequence leads to the formation of the desired N-substituted hydrazide, which in this specific case, is a precursor for fused heterocyclic systems. cdnsciencepub.comchemrevlett.com

Alternatively, a widely used general procedure for hydrazide formation involves converting the carboxylic acid to an ester, typically a methyl or ethyl ester, via Fischer esterification. The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol. researchgate.net This method is advantageous due to its mild conditions and the ease of purification of the resulting hydrazide, which often precipitates from the reaction mixture. researchgate.net

The hydrazide functional group is a crucial synthon. For example, the hydrazide derived from (4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)acetic acid serves as an excellent precursor for further structural modifications using azide (B81097) coupling strategies to link amino acids, thereby creating peptide-phthalazine conjugates. acs.org

Table 1: Synthesis of Phthalazine Hydrazide Derivatives

| Starting Material | Reagents | Key Intermediate | Product | Ref |

|---|

Incorporation into Fused Heterocyclic Systems (e.g., Pyridazino[3,4,5-de]phthalazines, Pyrazolo[1,2-b]phthalazines)

This compound and its derivatives are instrumental in the synthesis of complex, fused heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry.

The pyridazino[3,4,5-de]phthalazine ring system represents a novel heterocyclic framework that is formally an internal hydrazone of the drug hydralazine (B1673433). cdnsciencepub.com The synthesis of this tetracyclic system can be directly initiated from derivatives of this compound.

A notable synthetic route involves the reaction of the acid chloride of 3,4-dihydro-4-oxothis compound with methylhydrazine. cdnsciencepub.comchemrevlett.com This reaction proceeds to form 2-methyl-3-oxo-3H-2,9-dihydropyridazino[3,4,5-de]phthalazine. cdnsciencepub.com For purification, this product can be subjected to cyanoethylation at the 9-position, followed by recrystallization and subsequent removal of the cyanoethyl group via hydrazinolysis to yield the pure compound. cdnsciencepub.com This methodology provides a direct pathway from a this compound derivative to the fused pyridazino[3,4,5-de]phthalazine core. Other synthetic strategies towards this ring system have been developed starting from precursors like 3-methylphthalic anhydride. cdnsciencepub.com

The pyrazolo[1,2-b]phthalazine framework is another important fused heterocyclic system. Specifically, 1H-pyrazolo[1,2-b]phthalazine-5,10-diones are widely studied due to their diverse biological activities. chemrevlett.comsemnan.ac.ir

The most prevalent and efficient strategy for synthesizing these compounds is a one-pot, multi-component reaction. chemrevlett.comorientjchem.org While not starting directly from this compound, these syntheses rely on a fundamental phthalazine precursor: phthalhydrazide (also known as 2,3-dihydro-1,4-phthalazinedione). chemrevlett.comlongdom.org The general reaction involves the condensation of phthalhydrazide, an aromatic aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate. orientjchem.org

This multi-component synthesis has been achieved using a variety of catalysts and conditions, highlighting its versatility. Catalysts reported include:

Sodium hydrogen carbonate (NaHCO₃) under solvent-free conditions. orientjchem.org

Lewis acids like NiCl₂·6H₂O in ethanol. mazums.ac.ir

Nanoparticle catalysts such as Hercynite (FeAl₂O₄) or CuI, which offer advantages like high efficiency, short reaction times, and easy catalyst recovery. semnan.ac.irrhhz.net

Basic ionic liquids like 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH). chemrevlett.com

The reaction proceeds via a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of phthalhydrazide and subsequent intramolecular cyclization and dehydration to afford the final 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivative.

Table 2: Selected Catalysts for the Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones

| Catalyst | Reactants | Conditions | Yields | Ref |

|---|---|---|---|---|

| NaHCO₃ | Phthalhydrazide, Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate | Solvent-free, Heat | High | orientjchem.org |

| Hercynite Nanoparticles | Phthalhydrazide, Aromatic Aldehyde, Malononitrile | - | 90-97% | semnan.ac.ir |

| NiCl₂·6H₂O | Phthalimide, Aryl-aldehyde, Malononitrile, Hydrazine hydrate | Ethanol | - | mazums.ac.ir |

| CuI Nanoparticles | Phthalic anhydride, Hydrazine monohydrate, Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate | Solvent-free, 70°C | Good to Excellent | rhhz.net |

| [bmim]OH | Phthalhydrazide, Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate | Ethanol, 60°C | 86-97% | chemrevlett.com |

Molecular Characterization and Advanced Structural Elucidation of Phthalazine 5 Carboxylic Acid Derivatives

Advanced Spectroscopic Analysis

Modern spectroscopic techniques offer a powerful, non-destructive means to probe the molecular structure of Phthalazine-5-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone methods for the complete structural assignment and characterization of this and related heterocyclic compounds.

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the entire molecular framework.

Proton NMR (¹H NMR) spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the signal's multiplicity (singlet, doublet, etc.) reveals information about neighboring protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the acidic proton of the carboxyl group and the protons on the aromatic rings. The acidic proton is characteristically found at a very high chemical shift, often greater than 10 ppm, due to deshielding and hydrogen bonding. libretexts.orgpressbooks.pub The aromatic protons will appear in the typical downfield region for aromatic compounds, with their precise shifts influenced by the electron-withdrawing nature of the carboxylic acid group and the nitrogen atoms in the phthalazine (B143731) ring system.

Interactive Data Table: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | >12.0 | broad singlet | - |

| H-1 | ~9.6 | singlet | - |

| H-4 | ~9.5 | doublet | ~8.0 |

| H-8 | ~8.4 | doublet | ~7.5 |

| H-6 | ~8.3 | doublet | ~8.0 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of the carbonyl carbon in a carboxylic acid is highly characteristic and appears significantly downfield, typically in the range of 160-185 ppm. pressbooks.puboregonstate.edu The aromatic carbons of the phthalazine ring system are expected in the 120-155 ppm range. Quaternary carbons, those without any attached protons, generally exhibit weaker signals.

Interactive Data Table: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | ~167 |

| C-1 | ~152 |

| C-4 | ~151 |

| C-4a | ~135 |

| C-8a | ~134 |

| C-7 | ~132 |

| C-5 | ~130 |

| C-8 | ~129 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would be expected to show cross-peaks connecting H-6 with H-7, and H-7 with H-8, confirming the sequence of these protons on the benzene (B151609) ring portion of the molecule.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would show a cross-peak correlating the ¹H signal for H-1 with the ¹³C signal for C-1, H-4 with C-4, H-6 with C-6, and so on, for all protonated carbons. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over two or three bonds) between protons and carbons. sdsu.edu It is particularly useful for identifying connections involving quaternary carbons. Key expected HMBC correlations for this compound would include:

The carboxylic acid proton showing a correlation to the carbonyl carbon (²JCH) and to C-5 (²JCH).

Proton H-4 showing correlations to C-5 (²JCH), C-4a (²JCH), and C-6 (³JCH).

Proton H-6 showing correlations to C-5 (²JCH), C-8 (³JCH), and C-4a (³JCH).

These combined 2D NMR experiments provide a comprehensive and definitive map of the molecular structure, confirming the substitution pattern and the integrity of the phthalazine-carboxylic acid framework.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of a compound and to gain structural insights from its fragmentation patterns. frontiersin.org

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally fragile molecules like this compound. nih.gov It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation, allowing for accurate molecular weight determination. The molecular formula of this compound is C₉H₆N₂O₂, corresponding to a molecular weight of 174.16 g/mol . crysdotllc.com

In positive ion mode, the primary ion observed would be the protonated molecule at an m/z of approximately 175.05. In negative ion mode, the deprotonated molecule would be observed at an m/z of approximately 173.03.

Interactive Data Table: Predicted ESI-MS Data for this compound

| Ion Description | Mode | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | Positive | 175.05 | Protonated molecular ion |

| [M-H]⁻ | Negative | 173.03 | Deprotonated molecular ion |

| [M+H - H₂O]⁺ | Positive | 157.04 | Loss of water from the carboxyl group |

| [M+H - CO]⁺ | Positive | 147.06 | Loss of carbon monoxide |

This combination of precise mass measurement and analysis of fragmentation patterns provides unequivocal confirmation of the elemental composition and key structural features of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key structural motifs, particularly the carboxylic acid and the phthalazine ring system.

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. A very broad band, typically appearing in the region of 3300-2500 cm⁻¹, is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxyl group. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to an intense absorption band, generally found between 1725 and 1700 cm⁻¹. libretexts.orgopenstax.org Conjugation of the carbonyl group with the aromatic phthalazine ring can shift this absorption to a lower wavenumber. libretexts.org Additionally, the C-O stretching and O-H bending vibrations can be observed in the fingerprint region, typically between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively.

For the phthalazine moiety, characteristic absorptions include C=N and C=C stretching vibrations within the aromatic heterocyclic system, which are typically observed in the 1650-1450 cm⁻¹ region. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.

In a study of 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoic acid, a derivative, the IR spectrum displayed characteristic absorption bands that confirmed its structure. nih.gov The data illustrates the typical regions where key functional groups of such derivatives absorb.

| Functional Group | Absorption Band (cm⁻¹) | Vibration Type |

| N-H | 3296 | Stretching |

| Aromatic C-H | 3088 | Stretching |

| Aliphatic C-H | 2949, 2880 | Stretching |

| Carbonyl (Amide) | 1726 | Stretching |

| Carbonyl (Carboxylic Acid) | 1637 | Stretching |

| Aromatic C=C | 1583 | Stretching |

This interactive table is based on data for a phthalazine derivative, 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanehydrazide, as reported in a 2024 study. nih.gov

This vibrational data is crucial for confirming the successful synthesis of phthalazine derivatives and for understanding the electronic environment of the functional groups within the molecule.

X-ray Crystallographic Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is unparalleled in its ability to determine the precise molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice. For complex heterocyclic systems like this compound derivatives, crystallography is essential for unambiguous structure determination and for analyzing the subtle non-covalent interactions that govern their solid-state properties.

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the molecular structure of crystalline compounds. The analysis of a suitable single crystal of a phthalazine derivative can yield a wealth of information, including the crystal system, space group, and unit cell dimensions.

For example, the crystallographic analysis of a condensed phthalazine derivative revealed its crystal structure and confirmed its molecular configuration. ias.ac.in The study provided precise data on bond lengths and angles, confirming the fusion of the phthalazine and pyrazole (B372694) rings. The carbonyl bond lengths were found to be typical for double bonds. ias.ac.in Such detailed structural data is vital for understanding the molecule's chemical reactivity and physical properties.

Below is a table summarizing crystallographic data obtained for a representative condensed phthalazine derivative. ias.ac.in

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I41/a |

| a (Å) | 28.534(2) |

| b (Å) | 28.534(2) |

| c (Å) | 12.189(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 9922.3(1) |

| Z | 16 |

This interactive table presents data from a study on a condensed phthalazine derivative. ias.ac.in

This level of detail allows for the precise mapping of the entire molecular framework, providing an unambiguous structural proof that complements spectroscopic data.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is directed by a variety of non-covalent interactions. For this compound derivatives, hydrogen bonding and π-π stacking are particularly important. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the nitrogen atoms of the phthalazine ring can also act as hydrogen bond acceptors.

In the crystal structure of a condensed phthalazine derivative, the molecular packing was stabilized by a network of intermolecular hydrogen bonds, including N–H···O and N–H···N interactions. ias.ac.in These interactions link the molecules into distinct layers. Furthermore, the planar aromatic rings of the phthalazine system facilitate stabilizing π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. ias.ac.in The analysis of these interactions is crucial for crystal engineering and for understanding the physicochemical properties of the solid material, such as solubility and melting point.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| Hydrogen Bond | N1-H1A···O2 | 0.86 | 2.11 | 2.949(2) | 164 |

| Hydrogen Bond | N3-H3A···N5 | 0.86 | 2.22 | 3.034(2) | 158 |

This interactive table details the hydrogen bonding interactions in a condensed phthalazine derivative. ias.ac.in

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. This analysis provides a detailed picture of the crystal packing environment and allows for the quantification of different types of intermolecular contacts as percentages of the total Hirshfeld surface area.

For molecules like this compound derivatives, Hirshfeld analysis can differentiate and quantify the contributions of various interactions, such as those involving hydrogen, carbon, oxygen, and nitrogen atoms. Typically, H···H contacts, representing van der Waals forces, are the most abundant. nih.gov However, the key interactions that direct the crystal packing, such as O···H hydrogen bonds and C···H contacts, are clearly identified and their relative contributions calculated. nih.govmdpi.com

In studies of related heterocyclic compounds, Hirshfeld analysis has revealed the following typical distribution of intermolecular contacts: nih.govmdpi.com

| Intermolecular Contact | Contribution (%) |

| H···H | 39.9 - 52.8 |

| C···H / H···C | 15.8 - 27.2 |

| O···H / H···O | 6.0 - 9.6 |

| C···C | 2.6 - 5.1 |

| N···H / H···N | 9.7 |

This interactive table presents a typical range of contributions from intermolecular contacts derived from Hirshfeld surface analyses of related heterocyclic molecules. nih.govmdpi.commdpi.com

This quantitative approach provides valuable insights into the nature and relative importance of the non-covalent forces that stabilize the crystal structure, complementing the geometric information obtained from single crystal X-ray diffraction.

Biological Activities and Pharmacological Potential of Phthalazine 5 Carboxylic Acid and Its Derivatives

Anticancer and Antitumor Activities

Derivatives of phthalazine (B143731) have been extensively studied for their potential as anticancer agents, showing efficacy in inhibiting tumor growth through various mechanisms.

Inhibition of Tumor Cell Proliferation and Angiogenesis

A key strategy in cancer therapy is the disruption of signaling pathways that control cell proliferation and angiogenesis—the formation of new blood vessels that supply tumors with nutrients. Phthalazine derivatives have shown significant promise as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical tyrosine kinase involved in angiogenesis. nih.gov

Several newly synthesized phthalazine derivatives have demonstrated potent anti-proliferative activity. semanticscholar.org For instance, biarylurea-based phthalazines have been identified as significant inhibitors of VEGFR-2 tyrosine kinase. tandfonline.com Specific derivatives, such as compounds 12b, 12c, and 13c, exhibited noteworthy inhibitory activity against VEGFR-2 with IC50 values of 4.4, 2.7, and 2.5 μM, respectively. tandfonline.com Another study highlighted compound 4b as a potent VEGFR-2 inhibitor with an IC50 value of 0.09 ± 0.02 μM. semanticscholar.orgnih.gov The inhibition of VEGFR-2 by these compounds effectively suppresses tumor angiogenesis, a mechanism shared by established anticancer drugs like sorafenib (B1663141). semanticscholar.orgnih.gov

Studies have shown that a range of phthalazine derivatives exhibit broad-spectrum anti-proliferative activity against various cancer cell lines. nih.gov Eight specific compounds (6b, 6e, 7b, 13a, 13c, 16a, 16d, and 17a) displayed excellent cytotoxic activity across a panel of 60 cancer cell lines, with GI50 (50% growth inhibition) values ranging from 0.15 to 8.41 µM. semanticscholar.orgtandfonline.com This demonstrates their potential to halt the proliferation of tumor cells.

Mechanisms of Apoptosis Induction (e.g., Caspase-3 Activation, Mitochondrial Membrane Depolarization)

Beyond inhibiting proliferation, a crucial mechanism for anticancer agents is the induction of apoptosis, or programmed cell death. Phthalazine derivatives have been shown to trigger this process in cancer cells. semanticscholar.orgnih.gov

One of the key executioners of apoptosis is caspase-3. Studies have confirmed that certain phthalazine derivatives can induce apoptosis through the activation of this enzyme. For example, compound 7b was found to trigger a significant increase in the expression level of cleaved caspase-3, indicating apoptosis-induced cell death. tandfonline.com The pro-apoptotic activity of other phthalimide derivatives has also been linked to the activation of caspases. nih.gov Research on breast cancer cell lines further supports the role of caspase-3 in apoptosis induced by phthalazine compounds, noting that cell lines deficient in caspase-3 are less susceptible. researchgate.net

The mitochondrial pathway of apoptosis is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins. An increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) can trigger the release of cytochrome C from the mitochondria, which in turn activates the caspase cascade leading to apoptosis. semanticscholar.orgnih.gov In MCF-7 breast cancer cells, phthalazine derivative 4b was shown to increase the level of the pro-apoptotic Bax protein, suggesting its involvement in the mitochondrial apoptosis pathway. nih.gov Another study found that compound 12d induced apoptosis in MDA-MB-231 breast cancer cells by a remarkable 64.4-fold compared to control cells. nih.govresearchgate.net

Cytotoxicity Profiles against Various Human Tumor Cell Lines (e.g., Leukemia, Breast, Lung, Melanoma, Colon, Hepatocellular Carcinoma)

The cytotoxic effects of phthalazine derivatives have been evaluated against a wide range of human tumor cell lines, demonstrating both potent and broad-spectrum activity.

Biarylurea-based phthalazines with specific substitutions have shown remarkable broad-spectrum cell growth inhibition (above 90%) against diverse cell lines, including leukemia, non-small cell lung cancer, melanoma, and breast cancer. nih.gov One derivative, compound 6e, exhibited a lethal effect (over 100% inhibition) against several leukemia and melanoma cell lines. nih.gov Similarly, compound 7b showed excellent inhibitory or lethal activity against cell lines from all nine tumor subpanels tested by the National Cancer Institute (NCI), with particularly strong effects on leukemia, colon, melanoma, and breast cancer cells. nih.gov

The following table summarizes the cytotoxic activity (IC50/GI50 values) of selected phthalazine derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

|---|---|---|---|---|

| 4b | MCF-7 | Breast | 0.06 | semanticscholar.orgnih.gov |

| 3e | MCF-7 | Breast | 0.08 | semanticscholar.orgnih.gov |

| 12d | MDA-MB-231 | Breast | 0.57 | nih.govresearchgate.net |

| 11d | MDA-MB-231 | Breast | 0.92 | nih.govresearchgate.net |

| 12c | MCF-7 | Breast | 1.4 | nih.gov |

| 4b | HepG2 | Hepatocellular Carcinoma | 0.06 | semanticscholar.orgnih.gov |

| 3e | HepG2 | Hepatocellular Carcinoma | 0.19 | semanticscholar.orgnih.gov |

| 7b | Various | Broad Spectrum | Mean Growth Inhibition 106.99% | nih.gov |

| 6e | Various | Leukemia, Melanoma, Renal | >100% inhibition (lethal effect) | nih.gov |

Anti-inflammatory Effects

In addition to their anticancer properties, phthalazine derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of key enzymes in inflammatory pathways.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition and Modulation of Inflammatory Pathways

Cyclooxygenase-2 (COX-2) is an enzyme that is selectively induced by inflammatory stimuli and is a key target for anti-inflammatory drugs. mdpi.com Several phthalazinone derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.gov

In one study, a series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were evaluated for their anti-inflammatory activity. Six of these compounds (2, 4, 5, 7a, 7b, and 8b) demonstrated powerful anti-inflammatory effects compared to the standard drug celecoxib. nih.gov Notably, compounds 4, 5, and 8b were found to be the most potent and selective inhibitors of the COX-2 enzyme while being inactive against the COX-1 isoform, which is associated with gastric side effects. nih.gov Docking studies suggest that phthalazinedione derivatives anchor strongly within the COX-2 active site, which is believed to decrease the inflammatory pathways associated with conditions like rheumatoid arthritis. researchgate.net

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein kinase (p38 MAP kinase) is another crucial enzyme involved in the signaling cascade of inflammation. nih.gov Phthalazine-based compounds have been developed as potent and selective inhibitors of p38 MAP kinase. acs.orgresearchgate.net

Through rational design originating from a quinazoline scaffold, a series of phthalazine inhibitors of p38 were developed. acs.org The selectivity of these compounds was achieved by exploiting specific interactions within the kinase's structure. acs.org One particularly potent compound, when administered to rats prior to an LPS challenge, resulted in a greater than 50% decrease in the production of TNFα, a key inflammatory cytokine. acs.org Molecular modeling has been used to discuss the pharmacophore of potential p38 MAPK inhibitors based on imidazo[2,1-a]phthalazines. nih.gov

Neuropharmacological Properties

The phthalazine scaffold is a versatile feature in compounds showing a range of pharmacological activities, including effects on the central nervous system. Derivatives of phthalazine have been investigated for various neuropharmacological properties, demonstrating potential as neuroprotective agents, modulators of key enzyme systems, and as anticonvulsants.

Phthalazine derivatives have shown potential in the context of neurodegenerative diseases and conditions requiring neuroprotection. Research into treatments for Alzheimer's disease has explored phthalazine-1,4-dione derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the disease's pathophysiology. Certain synthesized compounds exhibited significant AChE inhibitory activity, with some showing activity comparable to the reference drug donepezil. These active derivatives were also found to have high permeability across the blood-brain barrier in preclinical models, a crucial characteristic for centrally acting drugs. The stability and therapeutic potential of these compounds are supported by molecular modeling studies.

In addition to anti-Alzheimer's potential, phthalazine derivatives have been explored for their anticonvulsant properties. A series of phthalazine-1,4-diones were designed as non-competitive AMPA receptor antagonists and showed notable anticonvulsant activity. In preclinical maximal electroshock seizure (MES) models, some of these compounds provided 100% protection. These agents also demonstrated low neurotoxicity and a high safety margin when compared to reference drugs like valproate.

The interaction of phthalazine derivatives with the GABAergic system, a major inhibitory neurotransmitter system in the brain, has been a subject of investigation. One study focused on designing and synthesizing new inhibitors of γ-aminobutyric acid (GABA) uptake. These compounds target the membrane transport proteins responsible for clearing GABA from the synaptic cleft, which are implicated in the pathophysiology of several neurological disorders. By inhibiting GABA uptake, these derivatives can enhance GABAergic neurotransmission, an action sought in the treatment of conditions like epilepsy.

Phthalazine derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate cellular levels of cyclic nucleotides like cAMP and cGMP. The phthalazine scaffold is a key feature in many compounds designed to inhibit these enzymes.

Notably, various series of phthalazine derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase type 4 (PDE4). PDE4 is a significant target in the treatment of inflammatory diseases and certain central nervous system disorders. Conformational studies of some 6-methoxy-1,4-disubstituted phthalazine derivatives have provided insights into the structure-activity relationships that govern their PDE4 inhibitory capacity. Furthermore, research has identified potent agents among phthalazine derivatives that are selective inhibitors of the cGMP-inhibited phosphodiesterase.

Beyond PDE4, phthalazine derivatives have also been investigated for their activity against phosphodiesterase 5 (PDE5). Inhibition of PDE5 is the mechanism of action for several drugs used to treat erectile dysfunction and pulmonary hypertension. One area of research has involved the synthesis of 4-benzylamino-1-chloro-6-substituted phthalazines and the evaluation of their inhibitory activity against PDE5.

Antimicrobial and Antifungal Activities

Phthalazine-5-carboxylic acid and its derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide spectrum of antimicrobial and antifungal activities. Researchers have synthesized and evaluated numerous analogues, revealing their potential to combat various pathogens, including resilient bacterial and fungal strains.

Antibacterial Efficacy against Gram-Negative and Gram-Positive Bacteria

Derivatives of phthalazine have been systematically evaluated for their in vitro antibacterial properties against a panel of pathogenic bacteria. Studies have shown that these compounds exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria. nih.govglobalresearchonline.net For instance, newly synthesized series of phthalazine derivatives have demonstrated good activity against species such as Bacillus subtilis and Staphylococcus aureus (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). globalresearchonline.net

The antibacterial potency of these compounds is often compared to standard antibiotics to gauge their efficacy. In several studies, the inhibitory effects of certain phthalazinone derivatives were found to be comparable to reference drugs like amoxicillin and streptomycin. The mechanism of action, while not fully elucidated for all derivatives, is a subject of ongoing research, with molecular docking studies suggesting that these compounds may interact with and inhibit key microbial enzymes essential for bacterial survival.

| Compound Type | Bacterial Strain | Gram Type | Observed Activity |

|---|---|---|---|

| Phthalazinone Derivative | Bacillus subtilis | Positive | Good |

| Phthalazinone Derivative | Staphylococcus aureus | Positive | Good |

| Substituted Phthalazine | Escherichia coli | Negative | Moderate to Good |

| Substituted Phthalazine | Pseudomonas aeruginosa | Negative | Moderate |

Antifungal Properties and Synergy with Established Antifungal Agents

In addition to their antibacterial action, phthalazine derivatives have shown significant promise as antifungal agents. Various synthesized compounds have been tested against fungal pathogens like Candida albicans, a common cause of opportunistic infections.

A particularly noteworthy area of research is the synergistic effect of phthalazinone derivatives with established azole antifungal drugs, such as fluconazole. nih.govnih.gov Azoles are a cornerstone of antifungal therapy, but their effectiveness can be limited by the emergence of resistant strains. nih.gov Research has identified specific phthalazinone analogues that act as potent enhancers of fluconazole's activity against C. albicans. nih.govnih.govresearchgate.net These compounds exhibit pharmacological synergy, meaning their combined effect is significantly greater than the sum of their individual effects. nih.gov One of the most active compounds, a bromophenyl phthalazinone, demonstrated an EC₅₀ value as low as 1 nM when used with fluconazole. nih.gov This synergistic action was also observed with the newer azole drug isavuconazole and proved effective against several fluconazole-resistant clinical isolates of C. albicans. nih.govnih.gov This approach could potentially restore the efficacy of existing antifungal drugs and combat resistance. mdpi.com

Anti-biofilm Activity

Bacterial and fungal biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix. Biofilms are notoriously difficult to eradicate and are a major cause of persistent infections. Phthalazine derivatives have been investigated for their ability to inhibit biofilm formation, a crucial virulence factor for many pathogens.

A study focusing on novel phthalazine-quinoline hybrids demonstrated significant anti-biofilm activity against both the bacterium Pseudomonas aeruginosa and the fungus Candida albicans. [8 from previous search] Notably, two compounds from this series showed promising results, inhibiting biofilm formation at micromolar concentrations without affecting the growth of the microbial cells. This suggests that the compounds may act as anti-quorum sensing agents, disrupting the cell-to-cell communication that is essential for biofilm development. [8 from previous search] The ability to inhibit biofilms represents a valuable therapeutic strategy, as it can render pathogens more susceptible to conventional antimicrobial agents and the host immune system. nih.govnih.govresearchgate.net

| Compound ID | Target Organism | IC₅₀ (Biofilm Inhibition) |

|---|---|---|

| 12a | Pseudomonas aeruginosa | 30.0 µM |

| 12f | Candida albicans | 34.5 µM |

Other Emerging Therapeutic Applications

The versatile scaffold of phthalazine has led to the exploration of its derivatives for a range of other therapeutic uses beyond antimicrobial applications. Early-stage research has highlighted their potential in metabolic and parasitic diseases.

Antidiabetic Potential

Recent studies have identified phthalazine derivatives as potential candidates for the management of diabetes mellitus. A key target in diabetes therapy is the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibiting this enzyme can slow the absorption of glucose and help control blood sugar levels. researchgate.net

Researchers have designed and synthesized pyrazole-phthalazine hybrids that demonstrate potent α-glucosidase inhibitory activity. researchgate.net In vitro assays revealed that several of these hybrid compounds had significantly higher activity than the standard antidiabetic drug, Acarbose. researchgate.net The most effective compound in one study, 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione, was identified as a competitive inhibitor of the enzyme. researchgate.net The development of phthalazinone-triazole hybrids is also being pursued as a potential strategy for targeting glucose transport in skeletal muscle. researchgate.net These findings suggest that the phthalazine core can be effectively modified to produce novel and potent antidiabetic agents. researchgate.netjchemrev.com

| Compound Class | IC₅₀ Range (µM) | Standard Drug (Acarbose) IC₅₀ (µM) |

|---|---|---|

| Pyrazole-Phthalazine Hybrids | 13.66 to 494 | 720.18 |

Antitrypanosomal Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem, and current treatments have limitations. The search for new, effective, and less toxic therapeutic agents has led researchers to investigate phthalazine derivatives. nih.govnih.govacs.org

Several studies have shown that phthalazine derivatives, particularly those containing imidazole or pyrazole (B372694) rings, possess remarkable activity against T. cruzi. nih.govnih.gov Both in vitro and in vivo tests have demonstrated that these compounds can be more active and less toxic than the reference drug, benznidazole. nih.govnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of the parasite's antioxidant enzyme, iron superoxide dismutase (Fe-SOD), which is crucial for its survival. nih.govacs.org In vivo studies in mouse models of Chagas disease showed that these compounds led to a significant reduction in parasitemia during the acute phase and a noteworthy decrease in the reactivation of the disease in the chronic phase, particularly in immunosuppressed models. nih.gov

Antihistamine and Antiallergic Rhinitis Applications

The therapeutic potential of compounds derived from the phthalazine scaffold in the management of allergic conditions, particularly allergic rhinitis, has been a significant area of research. researchgate.netsemanticscholar.org Allergic rhinitis affects a substantial portion of the global population, and while existing antihistamines are effective for many symptoms, they often fall short in addressing nasal congestion. nih.govnih.gov This has driven the exploration of novel agents with improved efficacy profiles. One notable example of a phthalazine derivative in clinical use is azelastine, an antihistamine utilized for treating allergic rhinitis. nih.gov

Research has focused on developing phthalazinone-based derivatives as potent antagonists for histamine receptors, primarily the H1 receptor, which is centrally involved in allergic reactions. nih.govnih.gov Furthermore, scientists have explored dual-antagonist approaches, targeting both the H1 and H3 histamine receptors. Blockade of the H3 receptor is believed to offer enhanced relief from nasal congestion, a persistent symptom not adequately managed by conventional antihistamines. nih.gov

In this context, a series of potent phthalazinone-based human H1 and H3 bivalent histamine receptor antagonists were developed for potential intranasal administration in the treatment of allergic rhinitis. nih.gov Among these, two analogues, compounds 56a and 56b , demonstrated significant potency. While their H1 potency was slightly lower than the clinical standard azelastine (pA₂ of 9.1 and 8.9 respectively, compared to 9.7 for azelastine), they showed substantially higher H3 potency (pKᵢ of 9.6 and 9.5 respectively, versus 6.8 for azelastine). nih.gov Notably, compound 56a was found to have a longer duration of action than azelastine, coupled with low brain penetration and low oral bioavailability, which are desirable characteristics for minimizing central nervous system side effects. nih.gov

Further investigations into phthalazinone amides as histamine H1 receptor antagonists identified several compounds with potency comparable to or exceeding that of azelastine. nih.gov A series of pyrrolidine amide derivatives based on the phthalazinone scaffold were synthesized and evaluated. nih.gov Three specific amides, 3e , 3g , and 9g , were found to be equipotent with azelastine, exhibiting pA₂ values of 9.9, 9.7, and 10.0, respectively. nih.gov These compounds also demonstrated a longer duration of action in vitro compared to azelastine. nih.gov

Compound 3g was highlighted for its high selectivity for the H1 receptor, showing over 1000-fold selectivity against the other three histamine receptor subtypes. nih.gov In preclinical models, 3g exhibited a significantly longer duration of action in vivo in a nasal congestion model when compared to azelastine. nih.gov Its pharmacological profile, characterized by low oral bioavailability, low brain-penetration, and high metabolic clearance, makes it a suitable candidate for once-daily intranasal dosing. nih.gov

The research findings for these promising phthalazine derivatives are summarized below.

| Compound | Target(s) | Potency (pA₂) | Comparative Potency vs. Azelastine (pA₂) | Additional Notes |

| Azelastine | H1, H3 | 9.7 (H1) | Clinical Standard | Also shows H3 antagonism (pKi 6.8). nih.gov |

| 56a | H1, H3 | 9.1 (H1) | Slightly lower H1 potency | Significantly higher H3 potency (pKi 9.6); longer duration of action. nih.gov |

| 56b | H1, H3 | 8.9 (H1) | Slightly lower H1 potency | Significantly higher H3 potency (pKi 9.5). nih.gov |

| 3e | H1 | 9.9 | Equipotent | Longer duration of action in vitro. nih.gov |

| 3g | H1 | 9.7 | Equipotent | Longer duration of action in vitro and in vivo; >1000-fold selectivity for H1. nih.gov |

| 9g | H1 | 10.0 | Equipotent | Longer duration of action in vitro. nih.gov |

Molecular Mechanisms of Action and Target Engagement Studies

Specific Molecular Target Identification and Validation

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition (e.g., VEGFR-2)

Derivatives based on the phthalazine (B143731) scaffold have been extensively investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis, which is crucial for tumor growth and metastasis. nih.gov These compounds typically function as Type II inhibitors, binding to the ATP-binding domain and extending into an adjacent allosteric hydrophobic pocket. nih.gov This interaction stabilizes the kinase in an inactive conformation.

The inhibitory activity is highly dependent on the nature of substituents on the phthalazine ring. Structure-activity relationship (SAR) studies reveal that a 4-(4-chlorophenyl)phthalazine scaffold bearing various substituted anilines or phenols, connected through spacers like amide, urea, or thiourea, demonstrates varied but often potent anticancer activity. nih.gov For instance, certain biarylurea-based phthalazines have shown significant cytotoxicity and direct VEGFR-2 inhibition. nih.gov Molecular docking studies confirm that these derivatives can form crucial hydrogen bonds with key amino acid residues in the VEGFR-2 active site, such as Cys919 and Asp1046, mimicking the binding mode of established inhibitors like Sorafenib (B1663141). nih.govnih.gov

Several synthesized phthalazine derivatives have demonstrated potent inhibition of the VEGFR-2 enzyme, with IC50 values in the nanomolar to low micromolar range. rsc.orgresearchgate.net

Table 1: VEGFR-2 Inhibition by Various Phthalazine Derivatives

| Compound ID | VEGFR-2 IC50 (µM) | Reference |

|---|---|---|

| 7f | 0.08 | researchgate.net |

| Sorafenib (Reference) | 0.10 | researchgate.net |

| 7a | 0.11 | nih.govresearchgate.net |

| 2g | 0.148 | nih.govrsc.org |

| 4a | 0.196 | nih.govrsc.org |

| 7b | 0.31 | nih.gov |

| 5b | 0.331 | nih.govrsc.org |

| 3a | 0.375 | nih.govrsc.org |

| 8c | 0.72 | nih.gov |

| 8b | 0.91 | nih.gov |

S1P2 Receptor Antagonism

Increasing evidence implicates the sphingosine-1-phosphate receptor 2 (S1P2) in the progression of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). acs.orgacs.org The development of S1P2 antagonists represents a promising therapeutic strategy. acs.org Research in this area has led to the evolution of a potent series of phthalazone (B110377) compounds bearing a carboxylic acid moiety. acs.orgacs.org

The design of these antagonists was guided by homology modeling and the understanding that an acidic group, like a carboxylate, could favorably interact with the orthosteric pocket of the receptor, a region that naturally binds the phosphate (B84403) head of the endogenous ligand, sphingosine-1-phosphate (S1P). acs.org The optimization of an initial indole (B1671886) hit compound led to a phthalazone series where the inclusion of an acetic acid group was well-tolerated and resulted in a modest increase in potency. acs.org Further modifications and scaffold hopping led to the identification of compound 38 , a phthalazone carboxylic acid derivative with good in vitro potency and favorable pharmacokinetic properties. acs.org This compound proved efficacious in multiple in vivo mouse models of fibrotic diseases. acs.org

Gamma-Aminobutyric Acid (GABA) Receptor Interaction

Based on available research, there is no specific information detailing the interaction between Phthalazine-5-carboxylic acid and Gamma-Aminobutyric Acid (GABA) receptors. While some complex derivatives incorporating a phthalazine structure, such as 1-aminophthalazinium salts, have been investigated as GABA-A receptor antagonists, this activity is not described for the parent carboxylic acid. dntb.gov.ua

Human A3 Adenosine (B11128) Receptor Antagonism

Scientific literature does not currently describe this compound or its direct derivatives as antagonists of the human A3 adenosine receptor. Research on potent and selective A3 antagonists has focused on other chemical scaffolds, including triazoloquinazolines, dihydropyridines, flavonoids, and various nucleoside structures. nih.govmdpi.comresearchgate.net

Enzyme Inhibition Mechanisms

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition

The phthalazinone core is a key pharmacophore in a number of highly potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), a critical enzyme in the DNA damage repair pathway. nih.govnih.gov Inhibition of PARP-1 is a validated therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The approved PARP inhibitor Olaparib (B1684210) features a 4-benzyl phthalazinone moiety. benthamdirect.com

Numerous novel phthalazinone derivatives have been designed and synthesized, demonstrating significant PARP-1 inhibitory activity, often with IC50 values in the low nanomolar or even sub-nanomolar range. nih.gov For example, a series of derivatives containing dithiocarboxylate fragments showed exceptional potency, with compounds DLC-1 through DLC-6 exhibiting IC50 values below 0.2 nM. nih.gov Another study identified compound 11c as a potent PARP-1 inhibitor with an IC50 value of 97 nM, which was more potent than the reference compound Olaparib in the same assay. researchgate.net Molecular docking studies show these inhibitors binding in the active site of PARP-1, forming key hydrogen bond interactions. benthamdirect.comresearchgate.net

The development of these inhibitors also extends to creating molecules that can overcome resistance to existing PARP inhibitors. Compound YCH1899 , a novel phthalazin-1(2H)-one derivative, showed potent enzymatic activity and, critically, retained antiproliferative activity against cell lines that had developed resistance to olaparib and talazoparib. acs.org

Table 2: PARP-1 Inhibition by Various Phthalazinone Derivatives

| Compound ID | PARP-1 IC50 (nM) | Reference |

|---|---|---|

| DLC-1 to DLC-6 | <0.2 | nih.gov |

| DLC-49 | 0.53 | nih.gov |

| Compound 30 | 8.18 | benthamdirect.com |

| Compound 11c | 97 | researchgate.net |

| Olaparib (Reference) | 139 | researchgate.net |

Cyclooxygenase (COX) Isoenzyme Selectivity and Inhibition Kinetics

There is a lack of specific data in the public domain detailing the inhibitory activity of this compound against cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. Consequently, information regarding its isoenzyme selectivity and the kinetics of its potential inhibition is not available.

Lipoxygenase (LOX-5) Inhibition

Scientific literature does not provide specific details on the inhibitory effects of this compound on 5-lipoxygenase (LOX-5). Data on its potential to inhibit this enzyme and the corresponding mechanism of action have not been reported.

Aurora-A Kinase Inhibition

Direct evidence and detailed studies concerning the inhibition of Aurora-A kinase by this compound are not present in the available scientific literature. Therefore, its potential as an inhibitor of this key mitotic kinase remains unconfirmed.

Cellular and Biochemical Pathway Modulation

Interference with Angiogenesis Signaling Pathways

There is no specific information available describing the interference of this compound with angiogenesis signaling pathways. Research detailing its effects on key mediators of angiogenesis, such as Vascular Endothelial Growth Factor (VEGF) signaling, has not been found.

Influence on Neurotransmission Pathways

The influence of this compound on neurotransmission pathways is not documented in the current body of scientific literature. There are no available studies on its interaction with neurotransmitter systems or its effects on neuronal signaling.

Regulation of Inflammatory Cascades

While some phthalazine derivatives have been explored for their anti-inflammatory properties, specific data on how this compound regulates inflammatory cascades, including its impact on cytokine production and other inflammatory mediators, is not available.

Structure Activity Relationship Sar and Computational Studies of Phthalazine 5 Carboxylic Acid Derivatives

Empirical Structure-Activity Relationship (SAR) Derivations

Empirical SAR studies involve the systematic modification of a molecule's structure to observe the resulting changes in biological activity. This process helps identify key pharmacophoric elements and the influence of various functional groups.

The carboxylic acid group at the 5-position of the phthalazine (B143731) scaffold is a pivotal functional group that can significantly influence the molecule's biological profile. As a functional group, the carboxylic acid moiety plays a crucial role in the biochemistry of living systems and is a component of the pharmacophore for a wide array of therapeutic agents. nih.gov Its importance stems from several key physicochemical properties:

Hydrogen Bonding and Electrostatic Interactions : The carboxylic acid group is an excellent hydrogen bond donor and acceptor. wiley-vch.de In its ionized carboxylate form, prevalent at physiological pH, it can form strong electrostatic interactions with biological targets such as enzymes and receptors. nih.gov These interactions are often critical for the binding affinity and specificity of a drug molecule.

Hydrophilicity and Solubility : The presence of a carboxylic acid group generally increases the water solubility of a compound. wiley-vch.de This is a crucial property for drug candidates, as it affects their pharmacokinetic properties, including absorption and distribution.

Bioisosteric Replacement : The significance of the carboxylic acid moiety is often highlighted when it is replaced by a bioisostere, a group with similar physical or chemical properties. Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and other acidic heterocycles. nih.goveurekaselect.com Comparing the activity of the parent carboxylic acid with its bioisosteric analogues helps to elucidate the specific role of the carboxylate's acidity, size, and geometry in receptor binding. nih.govnih.gov While bioisosteric replacement can sometimes overcome issues like poor membrane permeability or metabolic instability associated with carboxylic acids, it can also lead to a reduction in activity, confirming the essential nature of the original carboxyl group for a particular biological effect. nih.gov

Beyond the carboxylic acid group, modifications to other parts of the phthalazine ring system have profound effects on the pharmacological profiles of the resulting derivatives. SAR studies have revealed that the type and position of substituents are critical for activity and selectivity against various targets, including protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in cancer. nih.govnih.govekb.eg

Research has shown varied outcomes based on the nature of the substituents:

Anticancer Activity (VEGFR-2 Inhibition) : Many studies focus on the development of phthalazine derivatives as VEGFR-2 inhibitors. The introduction of a biarylurea moiety has been shown to produce potent anticancer activity. ekb.eg For instance, certain derivatives have demonstrated significant broad-spectrum cell growth inhibition against various cancer cell lines. ekb.eg The nature of the spacer linking substituents to the phthalazine core also plays a role in the observed activity. researchgate.net

Antitubercular Activity : Specific substitutions can impart potent antitubercular properties. For example, a series of 2-[3-(4-bromo-2-fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid amides showed significant activity against Mycobacterium tuberculosis. The compound with a 2,6-dimethylphenyl acetamide substitution was particularly effective and non-toxic to Vero cells. researchgate.net

Anti-inflammatory Activity : The electronic properties of substituents can dictate anti-inflammatory effects. One study noted that the presence of electron-withdrawing groups on the phthalazine scaffold tended to favor anti-inflammatory activity. researchgate.net

The following table summarizes SAR findings from various studies on phthalazine derivatives, illustrating the impact of different structural modifications on their biological activity.

| Phthalazine Derivative Structure | Target/Activity | Key Substituents | Observed Activity (e.g., IC50) |

|---|---|---|---|

| 4-Anilino-phthalazine | Anticancer (VEGFR-2) | Aniline group at C4 | Potent inhibition, e.g., Vatalanib |

| Phthalazinone with Biarylurea | Anticancer (NCI 60 cell panel) | Biarylurea moiety | IC50 values between 0.16 and 5 μM |

| Triazolo[3,4-a]phthalazine | Anticancer (HCT116) | Various substituted phenyl rings | Compound 6o: IC50 = 7 ± 0.06 µM |

| 4-(4-chlorophenyl)phthalazine | Anticancer (VEGFR-2) | Isonicotinohydrazide at C1 | Compound 2g: IC50 = 0.148 µM |

| Phthalazinyl Acetic Acid Amide | Antitubercular | N-(2,6-dimethylphenyl) acetamide | MIC = 0.08 to 5.05 µM |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This computational technique is instrumental in predicting the activity of novel compounds and optimizing lead structures.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the interaction between a ligand and its receptor in a three-dimensional space. nih.gov These models are widely used in the study of phthalazine derivatives to predict their inhibitory activities and guide the design of new, more potent molecules. researchgate.netdntb.gov.ua

In a typical 3D-QSAR study, a set of structurally related phthalazine derivatives with known biological activities (e.g., IC₅₀ values for VEGFR-2 inhibition) are aligned based on a common scaffold. The surrounding space is then probed to calculate steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA). nih.gov A statistical method, usually Partial Least Squares (PLS), is then used to generate a model that correlates the variations in these fields with the variations in biological activity. dntb.gov.ua

For phthalazine derivatives targeting VEGFR-2, 3D-QSAR studies have successfully generated statistically significant models. researchgate.netdntb.gov.ua These models are validated internally using methods like leave-one-out cross-validation (yielding a q² or Q² value) and externally by predicting the activity of a test set of compounds. A high q² value indicates good internal predictive ability of the model. nih.govresearchgate.net

The results of these analyses are often visualized as 3D contour maps, which show regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a contour map might indicate that a bulky, electropositive substituent in a specific region would increase binding affinity, providing clear guidance for the synthesis of new derivatives. researchgate.net

The table below presents statistical results from a representative 3D-QSAR study on phthalazine derivatives as VEGFR-2 inhibitors.

| 3D-QSAR Model | q² (Cross-Validated R²) | R² (Non-Cross-Validated R²) | Optimum Number of Components | Field Contributions |

|---|---|---|---|---|

| CoMFA_S | 0.623 | 0.941 | N/A | Steric |

| CoMSIA_E+D | 0.615 | 0.977 | N/A | Electrostatic, H-Bond Donor |

Data sourced from a study on phthalazine derivatives as VEGFR-2 inhibitors. researchgate.netdntb.gov.ua

Advanced Computational Chemistry Approaches

Advanced computational methods, particularly those based on quantum mechanics, offer a deeper understanding of the intrinsic properties of molecules like phthalazine-5-carboxylic acid, complementing experimental SAR and QSAR studies.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is widely applied to study the properties of phthalazine derivatives, providing insights that are crucial for understanding their reactivity and interactions with biological targets. ias.ac.inresearchgate.net

Electronic Structure and Frontier Molecular Orbitals : DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive. The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Reactivity Parameters : From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include chemical potential (μ), global hardness (η), softness (s), and the electrophilicity index (ω). scispace.com These parameters help in quantifying the reactivity of the molecule and its tendency to donate or accept electrons in a reaction, which is fundamental to its interaction with a biological receptor. researchgate.net

Spectroscopic Predictions : DFT is a powerful tool for predicting vibrational spectra (FT-IR and FT-Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. Comparing the calculated spectrum with experimental data helps in the definitive assignment of vibrational modes to specific functional groups and bond movements within the molecule. ias.ac.in Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), correlating electronic transitions with observed spectral bands. mdpi.comnih.govdntb.gov.ua

The following table lists some quantum chemical parameters for a phthalazine derivative as calculated by DFT.

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |